4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
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Overview
Description
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromomethyl-substituted pyrazole with a suitable pyran precursor in the presence of a base. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The choice of reagents and solvents is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
Scientific Research Applications
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The compound’s structure allows it to fit into specific binding pockets, affecting the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1-methyl-1H-pyrazole: Similar in structure but lacks the fused pyran ring, resulting in different chemical properties and reactivity.
4-(Bromomethyl)-1-methyl-1H-pyrano[4,3-b]pyrazole: Another fused pyrazole derivative with a different ring fusion pattern, leading to variations in biological activity.
Uniqueness
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-(bromomethyl)-1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C8H11BrN2O/c1-11-7-2-3-12-8(4-9)6(7)5-10-11/h5,8H,2-4H2,1H3 |
InChI Key |
VANGIYGZEDKQMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(OCC2)CBr |
Origin of Product |
United States |
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